WX-132-18B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

WX-132-18B es un nuevo agente despolarizante de microtúbulos que se une selectivamente al sitio de unión de la colchicina en la tubulina. Este compuesto ha mostrado efectos antitumorales prometedores, lo que lo convierte en un candidato potencial para el tratamiento del cáncer .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: WX-132-18B se sintetizó en el Instituto de Farmacología y Toxicología de Beijing. La síntesis implica múltiples pasos, incluida la formación de intermediarios clave y las reacciones de acoplamiento finales. Las condiciones de reacción específicas, como la temperatura, los disolventes y los catalizadores, se optimizan para lograr un alto rendimiento y pureza .

Métodos de producción industrial: Si bien los métodos de producción industrial detallados no están disponibles públicamente, es probable que la síntesis de this compound implique reactores químicos a gran escala, procesos de purificación y estrictas medidas de control de calidad para garantizar la coherencia y la seguridad.

Análisis De Reacciones Químicas

Tipos de reacciones: WX-132-18B experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, lo que lleva a la formación de productos oxidados.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, lo que da como resultado productos reducidos.

Sustitución: Esta reacción implica la sustitución de un grupo funcional por otro, lo que lleva a la formación de productos sustituidos.

Reactivos y condiciones comunes:

Oxidación: Los reactivos comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Los reactivos comunes incluyen borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede conducir a la formación de cetonas o aldehídos, mientras que la reducción puede resultar en alcoholes o aminas.

Aplicaciones Científicas De Investigación

WX-132-18B tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Utilizado como una herramienta para estudiar la dinámica y las interacciones de los microtúbulos.

Biología: Se emplea en la investigación de biología celular para investigar la regulación del ciclo celular y la apoptosis.

Medicina: Se explora como un agente anticancerígeno potencial debido a su capacidad para inhibir la proliferación de células tumorales e inducir la apoptosis.

Mecanismo De Acción

WX-132-18B ejerce sus efectos uniéndose selectivamente al sitio de unión de la colchicina en la tubulina, lo que lleva a la despolarización de los microtúbulos. Esto interrumpe el ciclo dinámico entre la tubulina y los microtúbulos, que es fundamental para funciones celulares como la mitosis. El compuesto induce el arresto del ciclo celular en la fase G2/M, desencadena la apoptosis de las células tumorales, promueve la permeabilidad de la membrana nuclear, reduce el potencial de la membrana mitocondrial e interrumpe el equilibrio del sistema redox .

Compuestos similares:

Colchicina: Se une al mismo sitio en la tubulina y exhibe efectos antitumorales similares.

Vincristina: Otro inhibidor de microtúbulos, pero se une a un sitio diferente en la tubulina.

Taxol: Estabiliza los microtúbulos en lugar de despolarizarlos.

Singularidad de this compound: This compound es único en su capacidad para unirse selectivamente al sitio de unión de la colchicina en la tubulina y exhibir potentes efectos antitumorales con mayor bioactividad y menor toxicidad en comparación con los agentes clásicos inhibidores de microtúbulos .

Comparación Con Compuestos Similares

Colchicine: Binds to the same site on tubulin and exhibits similar anti-tumor effects.

Vincristine: Another microtubule inhibitor but binds to a different site on tubulin.

Taxol: Stabilizes microtubules rather than depolymerizing them.

Uniqueness of WX-132-18B: this compound is unique in its ability to selectively bind to the colchicine-binding site on tubulin and exhibit potent anti-tumor effects with higher bioactivity and lower toxicity compared to classic microtubule-inhibiting agents .

Actividad Biológica

WX-132-18B is a novel microtubule-inhibiting agent (MIA) that has garnered attention in cancer research due to its potent anti-tumor effects. This compound selectively targets the colchicine-binding site on tubulin, leading to microtubule depolymerization and subsequent cellular effects that are crucial for its therapeutic potential.

This compound operates by binding to the colchicine site on tubulin, which is distinct from the binding sites of other known MIAs like vinblastine and taxol. This unique mechanism allows it to induce significant biological responses in cancer cells, including:

- Cell Cycle Arrest : Induces G2/M phase arrest.

- Apoptosis : Triggers programmed cell death in various tumor types.

- Disruption of Mitochondrial Function : Reduces mitochondrial membrane potential, contributing to apoptosis.

- Anti-Angiogenic Properties : Inhibits the formation of new blood vessels that tumors require for growth.

In Vitro Efficacy

This compound has demonstrated remarkable efficacy in vitro, with IC50 values ranging from 0.45 to 0.99 nM against various human tumor cell lines. It has shown particularly strong activity against taxol-resistant breast cancer cells (MX-1/T) and has been effective against:

- Human umbilical vein endothelial cells

- Seven types of human tumor cells

The compound also inhibits DNA topoisomerase II activity, leading to DNA damage, which is a critical pathway for inducing apoptosis in cancer cells .

In Vivo Efficacy

The anti-tumor activity of this compound was further validated in several xenograft models, including:

| Model Type | Tumor Type | Observations |

|---|---|---|

| S180 Xenograft | Mouse Sarcoma | Significant inhibition of tumor volume and weight |

| U87-MG Xenograft | Glioblastoma | Induced apoptosis and reduced cell proliferation |

| Human Lung Xenograft | Lung Cancer | Dose-dependent inhibition of tumor growth |

| Gastric Cancer Xenograft | Gastric Cancer | Effective in reducing tumor burden |

In these models, this compound not only inhibited tumor growth but also showed minimal toxicity, as evidenced by the lack of significant weight loss in treated mice .

Case Study 1: S180 Xenograft Model

In a study using the S180 xenograft model, this compound was administered at various doses. Results indicated a significant reduction in both tumor volume and weight compared to control groups. The compound's ability to induce apoptosis was confirmed through histological analysis, showing increased markers for cell death within the tumor tissues .

Case Study 2: U87-MG Glioblastoma Model

In the U87-MG model, this compound treatment resulted in a marked decrease in cell proliferation rates and an increase in apoptotic cell markers. This study highlighted its potential as a therapeutic option for glioblastoma, a notoriously aggressive brain tumor .

Propiedades

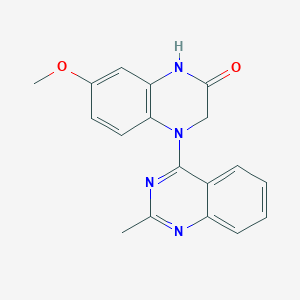

IUPAC Name |

7-methoxy-4-(2-methylquinazolin-4-yl)-1,3-dihydroquinoxalin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O2/c1-11-19-14-6-4-3-5-13(14)18(20-11)22-10-17(23)21-15-9-12(24-2)7-8-16(15)22/h3-9H,10H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTTPRSPHFQPOMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=N1)N3CC(=O)NC4=C3C=CC(=C4)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.